

# Application Notes and Protocols for Preclinical Administration of GB1908

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## Compound of Interest

Compound Name: GB1908  
Cat. No.: B15610784

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These application notes provide detailed information and protocols for the preclinical administration of **GB1908**, a selective and orally active inhibitor of galectin-1. The intended audience for this document includes researchers, scientists, and drug development professionals working in oncology and immunology.

## Introduction to GB1908

**GB1908** is a small molecule, glycomimetic inhibitor of the galectin-1 carbohydrate recognition domain.<sup>[1][2][3]</sup> Galectin-1 is a  $\beta$ -galactoside-binding lectin that is overexpressed in various cancers and contributes to tumor progression and immune evasion.<sup>[1][2][3]</sup> By selectively inhibiting galectin-1, **GB1908** has demonstrated potential as a therapeutic agent for cancers where high galectin-1 expression is associated with poor patient outcomes.<sup>[1][2]</sup> Preclinical studies have shown that **GB1908** can attenuate T-cell apoptosis, reduce the production of immunosuppressive cytokines, and inhibit tumor growth in syngeneic mouse models of cancer.<sup>[1][2][4]</sup>

## Data Presentation

The following tables summarize the key quantitative data from preclinical studies of **GB1908**.

Table 1: In Vitro Activity of **GB1908**

Parameter	Species	Value	Cell Line/Assay	Reference
Binding Affinity (Ki)	Human Galectin-1	57 nM	Biochemical Assay	[5][6]
Mouse Galectin-1	72 nM	Biochemical Assay	[5][6]	
Binding Affinity (Kd)	Galectin-1	0.057 $\mu$ M	Biophysical Assay	[7][8]
Galectin-3	6.0 $\mu$ M	Biophysical Assay	[7][8]	
Selectivity	Galectin-3 vs. Galectin-1	>50-fold	Biochemical Assay	[5][6]
IC50	Galectin-1-induced Apoptosis	850 nM	Jurkat Cells	[5][6][7][8]

 Table 2: In Vivo Efficacy of **GB1908** in Syngeneic Mouse Models

Cancer Model	Cell Line	Administration Route	Dosage Regimen	Outcome	Reference
Lung Cancer	LL/2 (Lewis Lung Carcinoma)	Oral (p.o.)	30 mg/kg, twice daily for 21 days	Significantly inhibited tumor growth	[5][7][8]
Breast Carcinoma	4T1	Oral (p.o.)	30 mg/kg, twice daily	Reduced tumor volume	[1]
Melanoma	B16-F10	Oral (p.o.)	30 mg/kg, twice daily	Reduced tumor volume	[1]
Colon Adenocarcinoma	CT26wt	Oral (p.o.)	30 mg/kg, twice daily	No efficacy observed	[1]

 Table 3: Pharmacokinetic Parameters of **GB1908** in Mice

Administration Route	Dosage	Key Finding	Reference
Oral (p.o.)	30 mg/kg, twice daily	Maintains free plasma levels of GB1908 above the galectin-1 Kd for 24 hours	[7][8]

 Table 4: Recommended Formulations for Oral Administration of **GB1908**

Protocol	Components	Solubility	Notes	Reference
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.95 mM)	Clear solution	[5]
2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (4.95 mM)	Clear solution	[5]
3	10% DMSO, 90% Corn Oil	2.5 mg/mL (4.95 mM)	Suspended solution; requires sonication	[5]
4	PEG300/Solutol HS15/Tween 20 solution (85/15/1% v/v)	Not specified	Used for 30 mg/kg oral administration in mice	[6]

## Experimental Protocols

### Preparation of GB1908 Formulation for Oral Administration

This protocol describes the preparation of a **GB1908** solution for oral gavage in mice, based on the recommended formulations.

Materials:

- **GB1908** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)

- Sterile conical tubes
- Vortex mixer
- Pipettes and sterile tips

Protocol:

- Weigh the required amount of **GB1908** powder in a sterile conical tube.
- Add DMSO to a final concentration of 10% of the total volume.
- Vortex the mixture until the **GB1908** is completely dissolved.
- Add PEG300 to a final concentration of 40% of the total volume.
- Add Tween-80 to a final concentration of 5% of the total volume.
- Vortex the solution thoroughly after each addition.
- Add sterile saline to reach the final desired volume (45% of the total).
- Vortex the final solution until it is a clear and homogenous.
- Store the formulation at -80°C for up to 6 months or at -20°C for up to 1 month.<sup>[5]</sup> If precipitation occurs upon thawing, gentle warming and/or sonication can be used to redissolve the compound.<sup>[5]</sup>

## In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of **GB1908** in a syngeneic mouse model.

Materials:

- Female C57BL/6N mice (or other appropriate strain for the chosen cell line)
- LL/2 (Lewis Lung Carcinoma) cells (or other syngeneic tumor cell line)

- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Syringes and needles for subcutaneous injection
- Oral gavage needles
- Calipers for tumor measurement
- **GB1908** formulation and vehicle control

Protocol:

- Cell Culture and Implantation:
  - Culture LL/2 cells in the recommended medium until they reach 80-90% confluency.
  - Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of  $1 \times 10^6$  cells/100  $\mu$ L.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension into the flank of each mouse.
- Animal Grouping and Treatment:
  - Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment and vehicle control groups.
  - Administer **GB1908** (30 mg/kg) or the vehicle control orally via gavage, twice daily.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Tumor Monitoring and Data Collection:
  - Measure tumor dimensions with calipers every 2-3 days.
  - Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .

- Monitor animal body weight and overall health throughout the study.
- Continue treatment for the specified duration (e.g., 21 days).[5]
- Endpoint and Analysis:
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
  - Compare the tumor growth curves and final tumor weights between the **GB1908**-treated and vehicle control groups.

## In Vitro T-cell Apoptosis Assay

This protocol describes an in vitro assay to assess the ability of **GB1908** to inhibit galectin-1-induced apoptosis in Jurkat T-cells.

Materials:

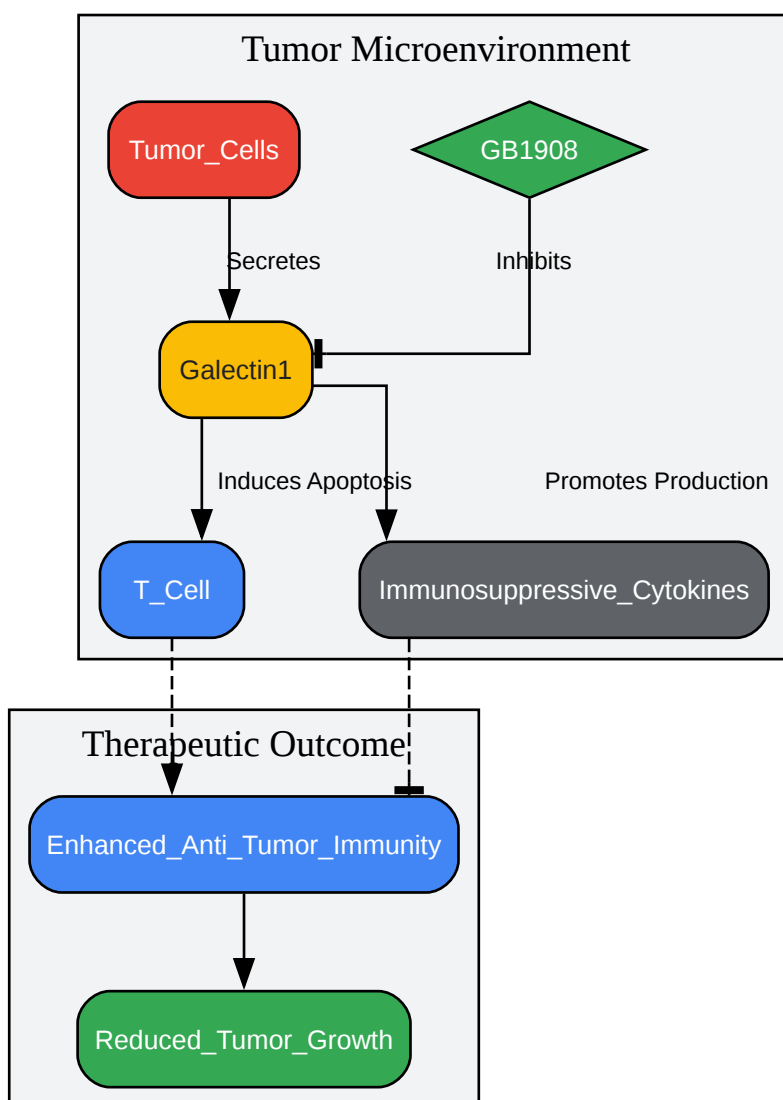
- Jurkat cells
- RPMI-1640 medium supplemented with 10% FBS
- Recombinant human galectin-1
- **GB1908**
- Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
- Flow cytometer

Protocol:

- Cell Culture:
  - Culture Jurkat cells in RPMI-1640 medium with 10% FBS.
- Treatment:

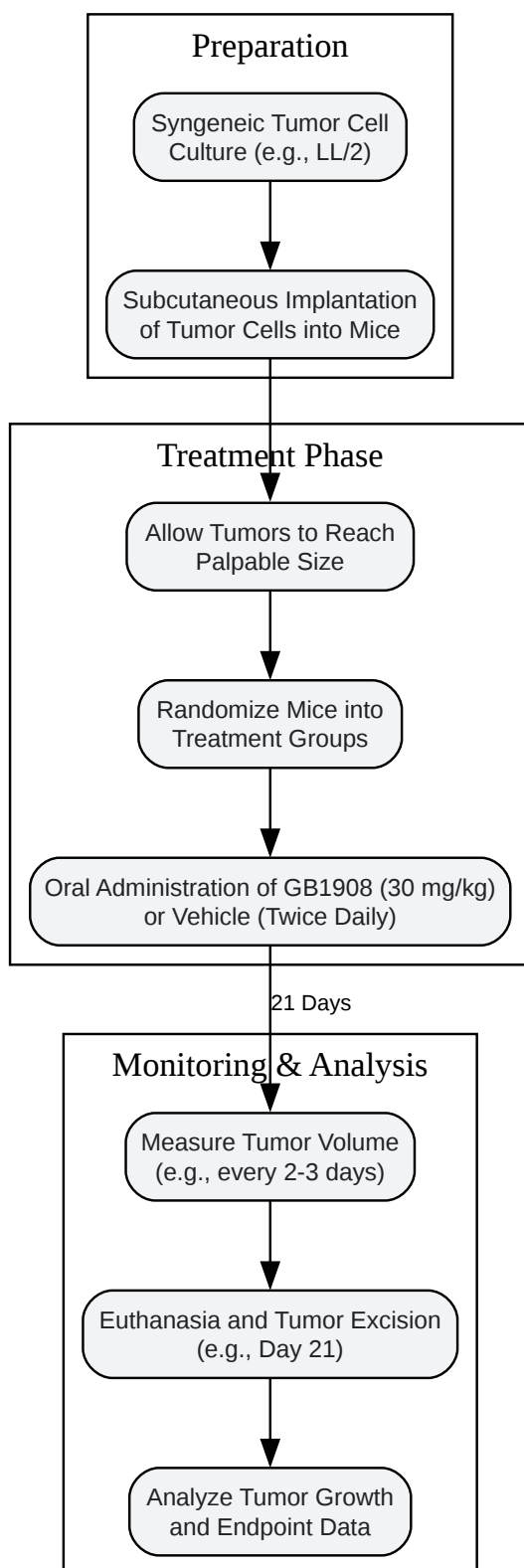
- Seed Jurkat cells in a 96-well plate.
- Pre-incubate the cells with varying concentrations of **GB1908** (e.g., 0.1-10  $\mu$ M) for a specified time.[\[5\]](#)[\[6\]](#)
- Induce apoptosis by adding recombinant human galectin-1 to the cell culture.
- Include appropriate controls: untreated cells, cells treated with galectin-1 only, and cells treated with **GB1908** only.
- Incubate for 16 hours.[\[5\]](#)[\[6\]](#)
- Apoptosis Analysis:
  - Harvest the cells and wash with cold PBS.
  - Resuspend the cells in Annexin V binding buffer.
  - Add Annexin V-FITC and PI according to the manufacturer's instructions.
  - Incubate in the dark at room temperature for 15 minutes.
  - Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
- Data Analysis:
  - Determine the IC50 value of **GB1908** for the inhibition of galectin-1-induced apoptosis.

## Mandatory Visualizations



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Caption: Proposed mechanism of action for **GB1908** in the tumor microenvironment.



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Caption: Experimental workflow for in vivo efficacy studies of **GB1908**.

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